molecular formula C12H13N3O B11788656 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11788656
M. Wt: 215.25 g/mol
InChI Key: BSVNUVBLMSKJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, particularly as an inhibitor of JmjC histone lysine demethylases (KDMs), such as KDM4 and KDM5 . The compound 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one features a cyclopentyl substituent at the C2 position. This modification is critical for mitigating metabolism by aldehyde oxidase (AO), an enzyme that oxidizes the unsubstituted C2 position of the scaffold, leading to rapid in vivo clearance . The cyclopentyl group sterically blocks AO-mediated oxidation, enhancing metabolic stability and improving pharmacokinetic properties.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H13N3O/c16-12-9-5-6-13-7-10(9)14-11(15-12)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15,16)

InChI Key

BSVNUVBLMSKJGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using formamide or formamidine acetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the pyrido[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the core structure.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Cancer Therapeutics

The compound has shown promising results as an anti-cancer agent, particularly in targeting the epidermal growth factor receptor (EGFR). A recent study designed and synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with essential features of EGFR inhibitors. The derivatives were tested against various cancer cell lines, including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: EGFR Inhibition

  • Compound 8a demonstrated the highest inhibitory activity against both wild-type EGFR and the mutant EGFR T790M, with IC50 values of 0.099 µM and 0.123 µM, respectively. This compound also induced significant apoptosis in PC-3 cells by increasing caspase-3 levels .

Modulation of Inflammatory Responses

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one has been investigated for its ability to modulate histamine receptors, particularly the histamine H4 receptor (H4R). This receptor is involved in mediating inflammatory responses and allergic reactions.

Therapeutic Applications

  • The modulation of H4R can potentially treat various inflammatory disorders such as asthma, rheumatoid arthritis, and inflammatory bowel diseases. Compounds that target H4R can inhibit leukocyte recruitment and the release of inflammatory mediators .

Somatostatin Receptor Agonism

Another area of application for this compound is its role as a somatostatin receptor type 2 (sst2) agonist. Research has revealed that certain derivatives exhibit excellent potency and selectivity against sst2 while being significantly more effective at inhibiting cyclic adenosine monophosphate (cAMP) production compared to inducing internalization .

Case Study: Growth Hormone Suppression

  • A specific derivative effectively suppressed growth hormone secretion in GHRH-challenged rats in a dose-dependent manner, indicating its potential utility in treating conditions like acromegaly .

Data Summary Table

Application AreaCompound DerivativeTarget/ReceptorIC50 ValueEffect/Outcome
Cancer Treatment8aWild-type EGFR0.099 µMHigh inhibitory activity
Mutant EGFR T790M0.123 µMHigh inhibitory activity
Inflammation ModulationNot specifiedHistamine H4 ReceptorN/AInhibition of inflammatory mediator release
Somatostatin AgonismNot specifiedSomatostatin sst2N/ASuppression of growth hormone secretion

Mechanism of Action

The mechanism of action of 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Impacts

The pyrido[3,4-d]pyrimidin-4(3H)-one core allows diverse substitutions at positions C2, C6, and C8, each influencing pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Comparison of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compound Name Substituent(s) Molecular Weight Key Properties Reference(s)
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one C2-cyclopentyl ~203.24* Blocks AO metabolism; enhanced metabolic stability; moderate hydrophobicity.
2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one C2-CF₃ 215.13 Electron-withdrawing CF₃ group; may reduce AO oxidation but less steric bulk.
6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one C6-F 180.14 Fluorine enhances reactivity; no C2 substituent—susceptible to AO metabolism.
8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C8-1-methylpyrazole 228.09 C8 substitution optimizes target binding but retains AO vulnerability at C2.
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (54b) C8-piperidinyl-ethyl-pyrazole ~535.50* Bulky C8 group improves target affinity; AO susceptibility unless C2-substituted.
Thieno[3,4-d]pyrimidin-4(3H)-one Pyridine → thiophene 152.17 Altered electronic properties; reduced planarity; AO impact uncharacterized.

*Estimated based on molecular formula.

Metabolic Stability and AO Susceptibility

  • C2-Substituted Derivatives: The cyclopentyl group in the target compound provides steric hindrance, fully blocking AO-mediated oxidation at C2 .
  • C8-Substituted Derivatives: Compounds like 44b (C8-furanmethylaminomethyl) or 41b (C8-pyrazole) lack C2 substituents, making them prone to rapid AO-mediated clearance in vivo .

Physicochemical Properties

  • The trifluoromethyl group (C2-CF₃) balances hydrophobicity and electronic effects .

Biological Activity

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and modulation of specific biological pathways. This article delves into the compound's biological activity, synthesizing data from various studies, including its anticancer properties, kinase inhibition capabilities, and therapeutic applications.

Structure and Synthesis

The compound belongs to the pyridopyrimidine family, characterized by a fused pyridine and pyrimidine ring structure. The synthesis of this compound typically involves multi-step organic reactions that modify the core structure to enhance biological activity.

Synthetic Pathways

The synthesis often includes:

  • Formation of the pyridopyrimidine scaffold through cyclization reactions.
  • Substitution reactions to introduce functional groups that enhance solubility and bioactivity.
  • Optimization of synthetic routes to improve yields and reduce by-products.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It acts primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Key Findings:

  • Inhibition of PLK2 : The compound has been identified as a selective inhibitor of Polo-like kinase 2 (PLK2), which plays a crucial role in cell cycle progression. Inhibition of PLK2 leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and DU-145 (prostate cancer) .

The biological activity is attributed to its ability to:

  • Induce apoptosis through mitochondrial pathways.
  • Disrupt normal cell cycle progression by inhibiting key regulatory kinases.
  • Modulate signaling pathways associated with tumor growth and survival.

Table 1: Biological Activity Summary

StudyCell LineIC50 (µM)Mechanism
HT-290.5PLK2 Inhibition
DU-1450.8Apoptosis Induction
A5491.2Cell Cycle Arrest

Case Studies

  • PLK2 Inhibition in Cancer Therapy : A study demonstrated that compounds similar to this compound effectively inhibited PLK2, leading to significant reductions in tumor growth in xenograft models .
  • Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics enhances its efficacy, suggesting a potential for use in combination therapy protocols .

Therapeutic Applications

The potential applications for this compound extend beyond oncology:

  • Histamine H4 Receptor Modulation : Some studies suggest its role in modulating histamine receptors could be beneficial for treating allergic conditions and inflammatory diseases .
  • Autoimmune Disorders : Given its anti-inflammatory properties, there is potential for use in autoimmune diseases characterized by excessive inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.